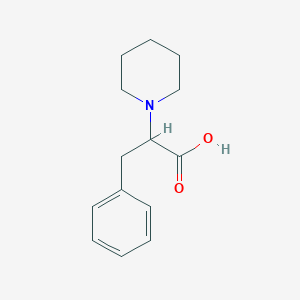

3-Phenyl-2-(piperidin-1-yl)propanoic acid

Description

Contextualization within N-Heterocyclic Compounds and Alpha-Substituted Propanoic Acids

3-Phenyl-2-(piperidin-1-yl)propanoic acid is a multifaceted molecule that can be classified within two significant families of organic compounds: N-heterocyclic compounds and alpha-substituted propanoic acids. The piperidine (B6355638) ring is a classic example of a nitrogen-containing heterocycle, a class of compounds that forms the backbone of a vast number of biologically active molecules. elsevierpure.comnih.govopenmedicinalchemistryjournal.com Nitrogen heterocycles are integral to many natural products and pharmaceuticals due to their ability to engage in various chemical interactions. elsevierpure.comnih.gov

The propanoic acid portion of the molecule is substituted at the alpha-carbon (the carbon atom adjacent to the carboxyl group) with the piperidine ring. Alpha-substituted carboxylic acids are pivotal in synthetic organic chemistry. khanacademy.orgyoutube.com The functionalization at this position can significantly influence the molecule's chemical reactivity and stereochemistry. The synthesis of such compounds often involves reactions like the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the introduction of a substituent at the alpha position of a carboxylic acid. khanacademy.orgyoutube.com

Significance of Piperidine and Phenylpropanoic Acid Motifs in Organic Synthesis

The piperidine motif is a frequently encountered structural unit in a wide array of natural products, pharmaceuticals, and agrochemicals. fiveable.mesolubilityofthings.comijnrd.org As a saturated six-membered heterocycle containing a nitrogen atom, piperidine can act as a versatile building block in organic synthesis. fiveable.mesolubilityofthings.com It can function as a base, a nucleophile, or as a scaffold upon which molecular complexity can be built. ijnrd.orgwikipedia.org The ability of the nitrogen atom to form hydrogen bonds is a key feature influencing the interactions of piperidine-containing molecules with biological targets. nih.gov

Similarly, the phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry. Phenylpropanoic acids are a class of compounds that include a benzene (B151609) ring attached to a propanoic acid moiety. iarc.fr This structural framework is found in numerous compounds with a range of biological activities. orientjchem.org The synthesis and modification of phenylpropanoic acid derivatives are areas of active research, with studies exploring the impact of various substituents on their properties. nih.govnih.gov

Overview of Research Trajectories for Complex Amino Acid Derivatives

This compound can be considered a complex, non-natural amino acid derivative. Amino acids and their derivatives are fundamental to biochemistry and are increasingly utilized as versatile building blocks in the synthesis of complex molecules. researchgate.netamerigoscientific.com Research in this area is focused on several key trajectories.

One major avenue of investigation is the synthesis of novel amino acid derivatives with unique structural features. nbinno.com This includes the incorporation of non-natural side chains or the modification of the amino or carboxyl groups to create peptidomimetics or other functionally tailored molecules. nbinno.com The synthesis of such compounds often requires sophisticated strategies, including the use of protecting groups to ensure selective reactions. nbinno.com

Another significant research direction involves the exploration of the biological activities of these complex amino acid derivatives. researchgate.netresearchgate.net By creating novel structures, researchers aim to develop compounds with specific therapeutic properties. This often involves studying their interactions with biological targets like enzymes and receptors. researchgate.net The development of metal complexes with amino acid derivatives is also an area of interest, as these can exhibit unique chemical and biological properties. researchgate.netmdpi.com The rational design of new classes of N-heterocyclic compounds, which can be considered a broader category encompassing some complex amino acid derivatives, is also a frontier in chemical research, aiming to move beyond known substance classes to unlock new therapeutic potential. uni-bayreuth.de

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13(15-9-5-2-6-10-15)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFXDBMEWBYGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276473 | |

| Record name | α-(Phenylmethyl)-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-00-8 | |

| Record name | α-(Phenylmethyl)-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Phenylmethyl)-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for 3-Phenyl-2-(piperidin-1-yl)propanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in The primary disconnections for this compound involve the C-N bond between the piperidine (B6355638) ring and the α-carbon of the propanoic acid backbone, and the C-C bonds of the propanoic acid chain.

Key Disconnection Strategies:

Cα-N Bond Disconnection: This is the most logical and common disconnection. It breaks the molecule into a 2-halo-3-phenylpropanoic acid derivative and piperidine. This approach corresponds to a nucleophilic substitution reaction where piperidine acts as the nucleophile.

Cα-Cβ Bond Disconnection: This strategy breaks the bond between the α and β carbons of the propanoic acid moiety. This leads to synthons of a piperidinyl-acetic acid derivative and a benzyl (B1604629) halide.

Cα-COOH Bond Disconnection: This involves the removal of the carboxylic acid group, which can be achieved through various functional group interconversions.

These disconnection strategies give rise to several potential synthetic precursors, as illustrated in the following table:

| Disconnection | Precursors | Corresponding Forward Reaction |

| Cα-N | 2-Bromo-3-phenylpropanoic acid and Piperidine | Nucleophilic Substitution |

| Cα-Cβ | Piperidin-1-yl-acetic acid and Benzyl bromide | Enolate Alkylation |

| Cα-COOH | 1-(1-Phenylethyl)piperidine | Carboxylation |

Enantioselective Synthesis of Chiral this compound Isomers

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure forms is crucial for many applications.

Asymmetric catalysis offers an efficient way to introduce chirality.

Asymmetric Hydrogenation: A common strategy involves the asymmetric hydrogenation of a prochiral enamine or α,β-unsaturated acid precursor. For instance, a precursor like 2-(piperidin-1-yl)-3-phenylacrylic acid could be hydrogenated using a chiral rhodium or ruthenium catalyst to yield the desired enantiomer of this compound with high enantiomeric excess. snnu.edu.cnorganic-chemistry.org The choice of chiral ligand is critical for achieving high stereoselectivity.

Asymmetric C-C Coupling: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cnorganic-chemistry.org A similar approach could be envisioned where a suitable pyridine derivative is coupled with a phenylboronic acid in the presence of a chiral rhodium catalyst, followed by reduction and functionalization to introduce the propanoic acid moiety.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

A well-established method involves the use of Evans oxazolidinone auxiliaries. springerprofessional.de For the synthesis of this compound, an N-acylated oxazolidinone can be alkylated with a suitable electrophile. A plausible route would involve the reaction of a chiral oxazolidinone with 2-(piperidin-1-yl)acetyl chloride to form an N-acyl derivative. Subsequent diastereoselective alkylation with benzyl bromide, followed by cleavage of the auxiliary, would yield the chiral acid. thieme-connect.com

Another approach utilizes chiral sulfinamides, such as N-tert-butanesulfinamide. thieme-connect.com Reaction of a chiral N-tert-butanesulfinyl imine with a suitable nucleophile can lead to the formation of chiral amines with high diastereoselectivity.

| Chiral Auxiliary | Key Intermediate | Typical Diastereomeric Excess |

| Evans Oxazolidinone | N-Acyl oxazolidinone | >95% |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel complex of the auxiliary and glycine | High optical purity tcichemicals.com |

| Camphorsultam | Glyoxylic acid O-benzyl oxime derivative | High nih.gov |

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Transaminases: ω-Transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org A potential biocatalytic route to a precursor of the target molecule could involve the amination of a suitable keto-acid using a transaminase. For instance, N-protected 3-piperidone could be converted to the corresponding (R)- or (S)-3-aminopiperidine using an appropriate transaminase, which can then be further elaborated to the final product. google.com

Engineered Enzymes: The β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the N-alkylation of various amine nucleophiles. nih.gov This could potentially be applied to the synthesis of N-substituted α-amino acids.

Enzyme Cascades: Multi-enzymatic cascades can streamline synthetic processes. A combination of an oxidase and an imine reductase (IRED) has been used for the synthesis of chiral 3-aminopiperidines from amino alcohols. rsc.org This approach could be adapted to generate a chiral piperidine precursor for the target molecule.

Conventional and Contemporary Synthetic Pathways for this compound and its Analogues

Conventional methods often involve multi-step sequences with less emphasis on stereocontrol, while contemporary methods focus on efficiency, selectivity, and sustainability.

A common conventional approach involves the nucleophilic substitution of a leaving group at the α-position of a 3-phenylpropanoic acid derivative with piperidine. For example, the reaction of methyl 2-bromo-3-phenylpropanoate with piperidine would yield the racemic ester of the target molecule, which can then be hydrolyzed to the acid.

More contemporary methods might involve one-pot procedures or catalytic reactions. For instance, a three-component reaction between benzaldehyde, piperidine, and a suitable two-carbon synthon could potentially lead to the formation of the desired product.

Hydrogenation of Pyridines: Substituted pyridines can be hydrogenated to the corresponding piperidines using various catalysts, often under harsh conditions. nih.gov However, recent developments have led to more stereoselective and milder methods. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity. nih.gov

Cyclization of Aminoalkenes: Intramolecular cyclization of aminoalkenes is a powerful method for constructing piperidine rings. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes can lead to substituted piperidines. nih.gov

Reductive Cyclization of Dioximes: A novel approach involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield substituted piperazines. A similar strategy could potentially be adapted for piperidine synthesis.

Alpha-Functionalization of Propanoic Acid Backbone

A primary strategy for the synthesis of this compound involves the direct functionalization of the α-carbon (C2) of a 3-phenylpropanoic acid backbone. This approach typically proceeds via a two-step sequence involving the introduction of a leaving group at the alpha position, followed by its displacement with piperidine.

A well-established method for the α-functionalization of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which introduces a bromine atom at the α-position. This intermediate, an α-bromo acid, is a versatile precursor for nucleophilic substitution reactions.

The proposed synthetic pathway is as follows:

Alpha-Bromination: 3-Phenylpropanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction yields the intermediate, 2-bromo-3-phenylpropanoic acid.

Nucleophilic Substitution: The resulting 2-bromo-3-phenylpropanoic acid is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the bromide ion to form the final product, this compound. An excess of piperidine or the addition of another base is typically required to neutralize the hydrobromic acid (HBr) byproduct.

The table below outlines the key parameters for this synthetic approach.

| Step | Reaction | Key Reagents | General Conditions | Product |

|---|---|---|---|---|

| 1 | α-Bromination (Hell-Volhard-Zelinsky) | 3-Phenylpropanoic acid, Bromine (Br₂), Phosphorus tribromide (PBr₃, cat.) | Neat or in a solvent like CCl₄; Heat | 2-Bromo-3-phenylpropanoic acid |

| 2 | Nucleophilic Substitution | 2-Bromo-3-phenylpropanoic acid, Piperidine | Aprotic solvent; Excess piperidine or presence of a non-nucleophilic base | This compound |

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and improving process safety and efficiency. For the synthesis of this compound, several green strategies can be envisioned, primarily focusing on atom economy, waste reduction, and the use of safer chemicals.

A prominent green alternative to the alpha-functionalization route is the direct, one-pot reductive amination of an appropriate keto-acid precursor. Reductive amination is considered a greener method for forming amines as it avoids the use of highly reactive and potentially toxic alkylating agents. acsgcipr.org This approach combines the formation of the C-N bond and the reduction step into a single transformation, significantly improving process efficiency.

The proposed sustainable pathway involves the reductive amination of 3-phenyl-2-oxopropanoic acid (phenylpyruvic acid) with piperidine. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the target amine.

Key advantages of this approach include:

Atom Economy: Maximizes the incorporation of starting materials into the final product.

Step Economy: Reduces the number of synthetic steps, saving time, energy, and resources.

Waste Prevention: Avoids the use of halogenating agents and the formation of inorganic salt byproducts seen in the substitution pathway. rsc.org

Safer Reagents: Utilizes reducing agents that are generally safer and more environmentally benign than those used in other methods. Reductions using H₂ with a metal catalyst are often preferred, followed by borohydride (B1222165) reagents like NaBH₄. acsgcipr.org

The choice of solvent is a critical factor in green chemistry. While chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used for reductive aminations, greener alternatives are now preferred. rsc.orgacsgcipr.org Research has shown that solvents such as ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective and more environmentally friendly substitutes. rsc.orgacsgcipr.org

The table below compares the environmental profile of common solvents used in amination reactions.

| Solvent | Classification | Key Environmental/Safety Concerns | Green Alternative Status |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, high volatility, environmental persistence | Undesirable |

| 1,2-Dichloroethane (DCE) | Chlorinated | Toxic, suspected carcinogen, high environmental impact | Undesirable |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, high boiling point makes removal difficult | Problematic |

| Ethyl Acetate (EtOAc) | Ester | Lower toxicity, biodegradable, derived from renewable resources | Recommended |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable feedstocks (e.g., levulinic acid), lower toxicity than THF | Recommended |

| Ethanol | Alcohol | Low toxicity, biodegradable, produced from biomass | Recommended (with caution, can undergo side reactions) acsgcipr.org |

Future sustainable synthesis could explore biocatalysis, using enzymes like amino acid dehydrogenases or imine reductases, which operate in water under mild conditions. acsgcipr.org Furthermore, electrochemical methods for synthesizing amino acids from biomass-derived starting materials represent a promising frontier, capitalizing on renewable electricity as a green energy source. nsf.gov

Chemical Reactivity and Derivatization of 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds.

The carboxylic acid moiety of 3-Phenyl-2-(piperidin-1-yl)propanoic acid can readily undergo esterification. A common example is the formation of ethyl 3-phenyl-2-(piperidin-1-yl)propanoate. This reaction can be achieved through various synthetic methods, including a Reformatsky-type reaction. For instance, the reaction of piperidine (B6355638), ethyl glyoxalate, and benzyl (B1604629) bromide in the presence of zinc metal in a toluene (B28343) and acetonitrile (B52724) solvent system can yield the corresponding ethyl ester in high yield. chemicalbook.com

Amidation reactions at the carboxyl group are also a feasible and important transformation. While specific examples for this compound are not prevalent in the reviewed literature, the general principles of amide bond formation are applicable. Such reactions would typically involve activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This approach is fundamental in the synthesis of various biologically active molecules containing amide linkages. For instance, related structures like N-arylated benzofuran-2-carboxamides are synthesized and subsequently N-alkylated to introduce piperidine-containing side chains, highlighting the utility of amide formation in creating complex molecules. nih.govnih.gov

The carboxylic acid group can be reduced to a primary alcohol, which would yield 3-phenyl-2-(piperidin-1-yl)propan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol could serve as a valuable synthon for further derivatization.

Conversely, the oxidation of the carboxyl group is not a typical transformation under standard conditions as it is already in a high oxidation state. Further oxidation would likely require harsh conditions that could lead to the degradation of the molecule, particularly cleavage of the phenyl ring or oxidation of the piperidine nitrogen.

Transformations at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic center and a site of basicity, making it a prime location for various chemical modifications.

N-alkylation of the piperidine nitrogen is a common derivatization strategy. researchgate.net This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's physical and biological properties. A general method for N-alkylation involves reacting the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in an anhydrous solvent like acetonitrile. researchgate.net The reaction can proceed at room temperature, and the use of a base such as potassium carbonate can facilitate the reaction by neutralizing the hydrohalic acid formed as a byproduct. researchgate.net A modified Finkelstein reaction, where a chloroalkyl derivative is converted in situ to a more reactive iodoalkyl derivative using potassium iodide, has been successfully employed for the N-alkylation of related piperidine-containing structures. nih.govnih.gov

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride. An example from a related system is the formation of N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide, which features an acylated piperidine nitrogen. nih.gov

Table 1: Examples of Reagents for N-Alkylation and N-Acylation of Piperidine Derivatives

| Reaction Type | Reagent Class | Specific Example |

|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (MeI) |

| N-Alkylation | Alkyl Halide | Ethyl Bromide (EtBr) |

| N-Alkylation | Alkyl Halide | 1-(3-chloropropyl)piperidine |

| N-Acylation | Acyl Halide | Propionyl chloride |

The piperidine ring is generally stable; however, ring expansion and contraction reactions are known for heterocyclic systems and could potentially be applied. Ring expansion could transform the six-membered piperidine ring into a seven-membered ring, such as a hexahydroazepine. Such transformations can sometimes be achieved through rearrangements, for instance, via intermediates like diaziridines which can undergo ring expansion to form larger heterocyclic systems. researchgate.net

Ring contraction of a piperidine ring to a five-membered pyrrolidine (B122466) ring is less common but can be achieved through specific multi-step synthetic sequences, often involving ring-opening followed by recyclization under different conditions. Intramolecular cyclization reactions are a key strategy in the synthesis of piperidine rings and related heterocycles. nih.gov

Modifications and Functionalization of the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. drugbank.com

Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using reagents like Br₂ with a Lewis acid catalyst. Brominated derivatives of similar complex piperidines have been synthesized. nih.gov

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.

The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent on the benzene (B151609) ring. As an alkyl group, it is generally an ortho-, para-director. These modifications can be used to tune the electronic and steric properties of the molecule. The synthesis of pyrazolone (B3327878) derivatives from a phenyl-containing carboxylic acid demonstrates the reactivity of the phenyl group in the context of creating new heterocyclic structures. sigmaaldrich.com

Table 2: Potential Functionalization of the Phenyl Ring

| Reaction | Reagents | Potential Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-(4-bromophenyl)-2-(piperidin-1-yl)propanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-(4-nitrophenyl)-2-(piperidin-1-yl)propanoic acid |

Lack of Publicly Available Research on Stereoselective Transformations of this compound

Despite a comprehensive search of scientific literature, no specific research detailing the stereospecific and stereoselective chemical transformations of this compound has been identified in the public domain. While general principles of stereoselective synthesis and the preparation of various piperidine derivatives are well-documented, scholarly articles focusing on the controlled stereochemical derivatization of this particular compound are not available.

The investigation sought to uncover research on reactions where the existing chiral center at the second carbon of this compound directs the stereochemical outcome of subsequent chemical modifications. This would include stereospecific esterifications, amide bond formations, or other derivatizations at the carboxylic acid group, as well as diastereoselective reactions at the carbon alpha to the carbonyl group.

The search encompassed queries for:

Stereoselective derivatization of this compound.

Asymmetric synthesis involving esters and amides of this compound.

Chiral auxiliary-mediated transformations of this specific acid.

Diastereoselective reactions of its derivatives.

The inquiries yielded information on the synthesis of the piperidine ring system itself, often employing stereoselective methods to construct the heterocyclic core. Additionally, general methodologies for stereoselective and stereospecific reactions were found, but without application to the target molecule. Research on transformations of analogous structures, such as other N-substituted 2-phenylpropanoic acids or different 2-(piperidin-1-yl) substituted alkanoic acids, did not provide directly applicable data for this compound.

Consequently, due to the absence of specific research findings, including reaction conditions, yields, and stereochemical outcomes (e.g., diastereomeric or enantiomeric excess), it is not possible to provide a detailed and informative article on the stereospecific and stereoselective chemical transformations of this compound as requested. The available scientific literature does not appear to cover this specific area of chemical research.

Stereochemical Investigations of 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Chiral Resolution Techniques for Enantiomeric Separation

The separation of the racemic mixture of 3-Phenyl-2-(piperidin-1-yl)propanoic acid into its individual enantiomers is a fundamental step in stereochemical studies. Various techniques have been successfully applied to resolve racemic mixtures of analogous chiral acids and piperidine (B6355638) derivatives.

One of the most classical and effective methods is diastereomeric salt formation . This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. The separated diastereomeric salts can then be treated with an acid to regenerate the individual enantiomers of this compound. A notable example of this approach is the resolution of racemic 3-aminopiperidine using D- or L-tartaric acid, where the differing solubilities of the resulting diastereomeric tartrate salts facilitate their separation.

Chiral chromatography is another powerful tool for enantiomeric separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. For α-substituted propanoic acids, various chiral stationary phases, including those based on cyclodextrins and polysaccharide derivatives, have proven effective. jiangnan.edu.cn For instance, the enantiomers of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid have been successfully resolved using a chiral HPLC column. nih.gov

Crystallization-induced dynamic resolution (CIDR) is a more advanced technique that can theoretically convert the entire racemic mixture into a single desired enantiomer. This method involves the reversible conversion of one enantiomer into the other in solution while one of the diastereomeric salts selectively crystallizes. An example of a similar transformation is the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. acs.org

Micellar electrokinetic chromatography (MEKC) , a modification of capillary electrophoresis, has also been employed for the enantioseparation of chiral acids. This technique utilizes chiral surfactants to form micelles that act as a pseudostationary phase, enabling the differential partitioning of enantiomers. nih.gov

Table 1: Chiral Resolution Techniques for Structurally Similar Compounds

| Technique | Chiral Resolving Agent/Stationary Phase | Compound Class |

|---|---|---|

| Diastereomeric Salt Formation | D- or L-Tartaric Acid | 3-Aminopiperidine |

| Chiral HPLC | Chiral Stationary Phase (e.g., Cyclodextrin-based) | α-Aryloxypropanoic acids nih.gov |

| Crystallization-Induced Dynamic Resolution | (R)-Bornylamine | 2-Bromo-3-phenylpropanoic acid acs.org |

| Micellar Electrokinetic Chromatography | Chiral Surfactants (e.g., L-UCPB) | (±)-alpha-Bromo-phenylacetic acid nih.gov |

Determination of Absolute Configuration of Chiral Centers

Once the enantiomers are separated, determining their absolute configuration (R or S) at the chiral center is crucial. Several spectroscopic and crystallographic methods are available for this purpose.

X-ray crystallography is considered the definitive method for determining absolute configuration. wikipedia.org This technique involves irradiating a single crystal of an enantiomerically pure compound with X-rays. The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing its absolute configuration. nih.gov For this method to be successful, a good quality single crystal of either the enantiomer itself or a derivative is required.

Chiroptical spectroscopy , which includes techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), can also be used to determine absolute configuration. nih.gov Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a particularly powerful technique. The experimental VCD spectrum of an enantiomer is compared with the spectrum predicted by quantum chemical calculations for a known configuration (R or S). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. nih.gov

The absolute configuration of a chiral molecule cannot be predicted from the sign of its optical rotation alone. pharmacy180.com However, once the absolute configuration of one enantiomer is determined, the other will have the opposite configuration.

Table 2: Methods for Determining Absolute Configuration

| Method | Principle | Requirements |

|---|---|---|

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. wikipedia.org | Good quality single crystal of an enantiomerically pure sample. nih.gov |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental VCD spectrum with quantum chemically calculated spectra for R and S configurations. nih.gov | Enantiomerically pure sample in solution. |

Conformational Analysis and Dynamic Stereochemistry

The conformational flexibility of this compound is primarily dictated by the piperidine ring and the rotatable bonds in the propanoic acid side chain.

The piperidine ring typically adopts a chair conformation , similar to cyclohexane, to minimize angle and torsional strain. wikipedia.org Due to the presence of the nitrogen atom, two distinct chair conformations are possible, differing in the orientation of the substituent at the nitrogen and the C2 position. The substituent at C2, the phenylpropanoic acid group, can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

The nitrogen atom in the piperidine ring undergoes rapid nitrogen inversion , which interconverts the two chair forms. wikipedia.org The energy barrier for this inversion is relatively low. wikipedia.org The conformation is also influenced by the nature of the substituent on the nitrogen atom.

Table 3: Key Conformational Features of Piperidine Derivatives

| Structural Feature | Preferred Conformation | Influencing Factors |

|---|---|---|

| Piperidine Ring | Chair Conformation wikipedia.org | Minimization of angle and torsional strain. |

| Substituents on Ring | Equatorial Position | Minimization of steric interactions. |

| Nitrogen Atom | Rapid Inversion wikipedia.org | Low energy barrier for interconversion of chair forms. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

No published experimental data found for this specific compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

No published experimental data found for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No published experimental data found for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

No published experimental data found for this specific compound.

Chiroptical Spectroscopies (e.g., CD, ORD) for Stereochemical Characterization

No published experimental data found for this specific compound.

Computational and Theoretical Chemistry Studies of 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution and, consequently, the chemical behavior of the molecule.

For 3-Phenyl-2-(piperidin-1-yl)propanoic acid, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G**, would be a common approach to optimize the molecular geometry and compute its electronic properties. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

The electronic structure provides clues about the molecule's reactivity. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich and which are electron-poor, suggesting sites for nucleophilic or electrophilic attack. Theoretical calculations have been successfully used to study the relationship between the chemistry of drugs and their biological activity. chemmethod.com In similar molecules, these methods have been used to investigate various parameters including hydrophobic, ionic, and covalent interactions. chemmethod.com

Molecular Docking and Simulation Studies of Theoretical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site. For this compound, molecular docking could be used to screen for potential biological targets.

The process would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Preparing the ligand (this compound) by generating its 3D conformation.

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity.

For example, studies on 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes have used molecular docking to investigate their interactions with the CCR5 receptor. nih.gov The predicted binding affinities from such studies often correlate well with experimental activities. nih.gov Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov

Conformational Energy Landscape Analysis and Stable Conformer Identification

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape. researchgate.net

Computational methods can be used to perform a systematic search of the conformational space. For the piperidine (B6355638) ring in the molecule, both chair and twist-boat conformations would be considered. nih.gov Furthermore, the orientation of the phenyl and propanoic acid groups relative to the piperidine ring will give rise to a multitude of possible conformers. Studies on similar structures, like 3-phenylpropanol, have utilized techniques such as laser-induced fluorescence and ab initio molecular orbital calculations to identify stable folded conformers. rsc.org For substituted piperidines, molecular mechanics calculations have been used to quantitatively predict the conformer energies. nih.gov A conformational scan can provide insights into the origin of different crystalline forms (polymorphism). rsc.org

Table 1: Illustrative Conformational Energy Analysis

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.00 | 65.2 |

| 2 | 180° (anti) | 1.20 | 20.5 |

| 3 | -60° (gauche) | 0.85 | 14.3 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

DFT calculations are a powerful tool for predicting NMR chemical shifts, and the computed data often show good agreement with experimental results. researchgate.netchemmethod.com Similarly, the vibrational frequencies can be calculated and compared to an experimental IR spectrum. This comparison can aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. Deep learning models have also been developed to predict functional groups from FTIR and mass spectra. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -CH) | 3.15 | 3.20 |

| ¹³C NMR (ppm, C=O) | 175.4 | 176.1 |

| IR Frequency (cm⁻¹, C=O stretch) | 1710 | 1705 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. acadpubl.eu The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability. acadpubl.eu For this compound, the HOMO is likely to be localized on the electron-rich phenyl and piperidine rings, while the LUMO may be distributed over the carboxylic acid group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It is used to identify the electrophilic and nucleophilic sites. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.in For the title compound, the oxygen atoms of the carboxylic acid would be expected to be regions of negative potential, while the acidic proton and protons on the piperidinium (B107235) ion (if protonated) would be areas of positive potential.

Advanced Applications of 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid in Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the C2 position of the propanoic acid chain, adjacent to both the phenyl and piperidinyl substituents, makes 3-phenyl-2-(piperidin-1-yl)propanoic acid a valuable chiral building block. Chiral piperidine (B6355638) scaffolds are prevalent in a vast number of pharmaceutically active compounds, and their stereochemistry is often crucial for biological activity. researchgate.net The introduction of a chiral piperidine-containing fragment can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties. researchgate.net

The synthesis of enantiomerically pure piperidines is a key focus in medicinal chemistry. nih.govnih.gov Compounds structurally similar to this compound serve as versatile intermediates in the synthesis of more complex molecules, including natural product alkaloids. The bifunctional nature of this molecule, possessing both a nucleophilic nitrogen and a carboxylic acid group, allows for a variety of chemical transformations.

For instance, the piperidine nitrogen can engage in N-alkylation or acylation reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual reactivity, combined with the fixed stereochemistry, allows for the diastereoselective construction of new stereocenters, a fundamental strategy in the total synthesis of complex natural products. The phenyl group also offers a site for further functionalization through aromatic substitution reactions, adding to the diversity of accessible structures. The application of chiral piperidine scaffolds is a promising strategy for enriching molecular libraries for drug discovery. researchgate.net

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

| Functional Group | Reaction Type | Potential Products |

| Piperidine N-H | N-Alkylation, N-Arylation, N-Acylation | Substituted piperidines with diverse side chains |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, amides, primary alcohols |

| Chiral Center | Diastereoselective reactions | Molecules with multiple controlled stereocenters |

| Phenyl Group | Electrophilic Aromatic Substitution | Functionalized aromatic derivatives |

Ligand Design and Coordination Chemistry with this compound

The molecular structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate group. This makes it a promising candidate for the design of novel ligands for coordination chemistry. The combination of a soft nitrogen donor and a hard oxygen donor in a single molecule allows for the formation of stable chelate rings with a variety of metal centers.

The coordination chemistry of ligands containing piperidine and carboxylate functionalities has been a subject of interest. For example, piperidine-containing carboxamide ligands have been synthesized and shown to have a high affinity for sigma receptors, which are of interest in the development of therapeutics. nih.gov Similarly, the coordination of metal ions with β-alanine derivatives has been studied, highlighting the role of the amino and carboxyl groups in complex formation. neliti.com The phenyl group in this compound can also influence the electronic properties and steric environment of the resulting metal complexes, potentially tuning their reactivity and physical properties. rsc.org

The chiral nature of this ligand is particularly significant, as it can be used to synthesize chiral metal complexes. These complexes can serve as catalysts for asymmetric reactions, where the stereochemistry of the ligand dictates the stereochemical outcome of the reaction. The synthesis of coordination compounds with various metal ions could lead to new materials with interesting magnetic, optical, or catalytic properties. mdpi.comresearchgate.netmdpi.com

Table 2: Potential Coordination Modes of this compound

| Donor Atoms | Coordination Mode | Potential Metal Ions |

| N (piperidine), O (carboxylate) | Bidentate (chelation) | Transition metals (Cu, Ni, Co, etc.), Main group metals (Pb, Sn, etc.) |

| O, O' (carboxylate) | Bidentate (chelation or bridging) | Lanthanides, Alkaline earth metals |

| N (piperidine) | Monodentate | Various metal ions |

Precursor in the Synthesis of Other Heterocyclic Systems and Natural Product Analogs

The structural framework of this compound can serve as a versatile starting point for the synthesis of a variety of other heterocyclic systems and analogs of natural products. The inherent reactivity of the piperidine ring and the propanoic acid side chain allows for a range of cyclization and modification reactions.

For instance, β-amino acids are recognized as important starting materials in medicinal and natural product chemistry. nih.govnih.govresearchgate.net A structurally related compound, N-phenyl-N-thiocarbamoyl-β-alanine, has been used as a precursor for the synthesis of thiazole (B1198619) derivatives through the Hantzsch synthesis. nih.govnih.govresearchgate.net This suggests that this compound could be similarly employed to generate novel piperidine-substituted heterocyclic systems.

Furthermore, the synthesis of natural product analogs is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships and the optimization of biological activity. researchgate.net The piperidine moiety is a common feature in many alkaloids and other biologically active natural products. By using this compound as a starting material, it is possible to design and synthesize novel analogs of these natural products, potentially leading to new therapeutic agents. For example, 3-aryl-2-quinolones, which are analogs of naturally occurring 3-phenylcoumarins, have been synthesized and show interesting biological activities. mdpi.com The general synthetic routes to piperidine-containing structures are well-established and can be adapted for the elaboration of this compound into more complex targets. mdpi.com

Role in Catalyst Development and Organocatalysis

The piperidine structural motif is a well-established component of many organocatalysts. nih.govresearchgate.netacs.org The nitrogen atom of the piperidine ring can act as a Lewis base or a Brønsted base, or it can be converted into a chiral ammonium (B1175870) ion to serve as a phase-transfer catalyst. Given that this compound possesses a chiral piperidine fragment, it holds significant potential for development as a chiral organocatalyst.

The presence of the carboxylic acid group in proximity to the piperidine nitrogen could lead to bifunctional catalysts, where the acid and base moieties act in concert to promote a chemical reaction. Such cooperative catalysis can lead to high levels of stereoselectivity and efficiency. For example, piperidine itself can catalyze the protection of carbonyl groups. emanresearch.org Chiral piperidine derivatives have been used in enantioselective Michael additions and other carbon-carbon bond-forming reactions. nih.govresearchgate.net

The development of new catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and environmentally benign construction of complex molecules. The modular nature of this compound, with its distinct functional groups that can be independently modified, makes it an attractive scaffold for the design and synthesis of a new generation of chiral organocatalysts. The combination of the chiral piperidine backbone with the tunable electronic and steric properties of the phenyl and carboxylate groups could lead to catalysts with unique reactivity and selectivity profiles.

Table 3: Potential Organocatalytic Applications of this compound Derivatives

| Catalytic Mode | Potential Reactions |

| Lewis Base Catalysis | Michael additions, Aldol reactions, Morita-Baylis-Hillman reactions |

| Brønsted Base Catalysis | Conjugate additions, Proton-transfer reactions |

| Chiral Ammonium Salt (Phase-Transfer Catalysis) | Asymmetric alkylations, Michael additions |

| Bifunctional Acid-Base Catalysis | Cooperative catalysis for various asymmetric transformations |

Mechanistic Investigations of 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid Molecular Interactions

Theoretical Models for Ligand-Target Interaction Hypotheses

To develop theoretical models for 3-Phenyl-2-(piperidin-1-yl)propanoic acid, researchers would typically employ computational methods to predict its potential biological targets. This process involves screening the compound's structure against libraries of known protein binding sites. Techniques such as pharmacophore modeling would be used to identify the key chemical features of the molecule—such as its phenyl ring, piperidine (B6355638) group, and carboxylic acid moiety—that are essential for molecular recognition. These models would generate hypotheses about which enzymes or receptors the compound is most likely to interact with and the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions). However, no such published hypotheses or target predictions for this specific compound are available.

Molecular Mechanisms of Enzyme Binding and Inhibition (in vitro biochemical studies)

Experimental validation of computationally derived hypotheses requires in vitro biochemical assays. These studies would measure the compound's ability to inhibit the activity of purified target enzymes. Kinetic studies would be performed to determine the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive) and to quantify the compound's potency, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). Such experimental data is crucial for understanding the compound's mechanism of action at a molecular level. Research detailing these interactions for this compound has not been published.

Structure-Activity Relationship (SAR) Studies based on Computational and In Vitro Molecular Data

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For this compound, this would involve synthesizing a series of analogues where, for example, the phenyl ring is substituted with different chemical groups or the piperidine ring is altered. Both computational predictions and in vitro testing of these analogues would be necessary to build a comprehensive SAR model. mdpi.com This model would identify which parts of the molecule are critical for its biological effects. While SAR studies have been conducted on other classes of propanoic acid derivatives, specific data for the requested compound is absent from the literature. nih.govmdpi.com

Computational Prediction of Binding Affinities and Molecular Dynamics

Advanced computational techniques are used to refine the understanding of a ligand's interaction with its target. Molecular docking simulations would predict the most likely binding pose of this compound within the active site of a target protein. nih.gov Following docking, molecular dynamics (MD) simulations could be run to observe the stability of the ligand-protein complex over time, revealing how the compound and target move and adapt to each other. nih.govmdpi.com These simulations also allow for the calculation of binding free energy, which is a theoretical estimation of the binding affinity. nih.gov Currently, there are no published docking, MD simulation, or binding affinity prediction studies specifically for this compound.

Analytical Method Development for 3 Phenyl 2 Piperidin 1 Yl Propanoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Resolution

The development of robust chromatographic methods is fundamental for the assessment of purity and the resolution of potential isomers of the chemical compound 3-Phenyl-2-(piperidin-1-yl)propanoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary techniques for these analytical challenges.

For purity assessment by HPLC, a reversed-phase method would be a logical starting point. This would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid and the piperidine (B6355638) nitrogen, thereby influencing retention and peak shape. Isocratic elution could be employed for simple purity profiles, while gradient elution would be necessary for separating impurities with a wider range of polarities. Detection is commonly achieved using a UV detector, likely at a wavelength where the phenyl group exhibits strong absorbance (around 254 nm).

Given that this compound possesses a chiral center at the C2 position, the resolution of its enantiomers is a significant analytical task. Chiral HPLC is the method of choice for this purpose. This can be achieved through two main approaches: indirect separation after derivatization with a chiral agent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.gov CSPs are generally preferred for their convenience. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal enantioseparation. nih.gov

Gas chromatography could also be applied for the analysis of this compound, although it would likely require derivatization to increase the compound's volatility and thermal stability. Esterification of the carboxylic acid group, for instance by reaction with methanol or a silylating agent, would be a common derivatization step. Following derivatization, separation could be performed on a capillary column with a non-polar or medium-polarity stationary phase. Flame ionization detection (FID) would be a suitable detection method.

Interactive Data Table: Hypothetical HPLC Purity Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Hypothetical Chiral HPLC Isomer Resolution Method

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation and characterization of this compound. Its separation mechanism, based on the charge-to-size ratio of the analyte, makes it well-suited for ionizable compounds.

In a typical CE method, a fused-silica capillary is used. The background electrolyte (BGE) composition is critical. For this amphoteric compound, controlling the pH of the BGE is essential. At a low pH (e.g., pH 2.5), the carboxylic acid would be protonated (neutral), and the piperidine nitrogen would be protonated (positive charge), resulting in the compound migrating as a cation. Conversely, at a high pH (e.g., pH 9.0), the carboxylic acid would be deprotonated (negative charge), and the piperidine nitrogen would be neutral, leading to migration as an anion. At an intermediate pH, the compound could exist as a zwitterion. The choice of BGE pH will therefore dictate the migration behavior and separation selectivity. Additives such as organic solvents (e.g., methanol, acetonitrile) can be included in the BGE to modify the separation.

For chiral separations by CE, a chiral selector is added to the BGE. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.gov The formation of transient diastereomeric inclusion complexes between the enantiomers of this compound and the chiral CD results in different electrophoretic mobilities, enabling their separation. The type and concentration of the CD, as well as the pH of the BGE and the applied voltage, are key parameters to optimize for achieving resolution.

Interactive Data Table: Hypothetical Capillary Electrophoresis Method

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic, 50 mbar for 5 s |

Spectrophotometric and Spectrofluorimetric Assays for Quantification

UV-Visible spectrophotometry can be employed for the straightforward quantification of this compound in solution. This method relies on the principle of Beer-Lambert's law. The presence of the phenyl group in the molecule results in UV absorbance. A simple quantification assay would involve preparing a standard curve of the compound at known concentrations in a suitable solvent (e.g., methanol or ethanol) and measuring the absorbance at the wavelength of maximum absorbance (λmax), which is expected to be in the UV region. This method is generally simple, cost-effective, and rapid. nih.gov Derivative spectrophotometry can be a useful technique to enhance the resolution of the analyte's spectrum from that of interfering substances. ajpaonline.commdpi.com

Spectrofluorimetric methods, while potentially more sensitive and selective than spectrophotometry, would depend on the intrinsic fluorescence of this compound or its derivatization with a fluorescent tag. The native fluorescence of the compound might be weak. If so, a derivatization strategy would be necessary. For instance, the carboxylic acid group could be reacted with a fluorescent labeling agent. The resulting fluorescent derivative could then be quantified using a spectrofluorometer by measuring the emission intensity at a specific wavelength after excitation at an appropriate wavelength. This approach can offer very low limits of detection. The presence of a piperidine moiety can in some cases contribute to fluorescence, and its properties can be sensitive to the solvent environment. nih.govmdpi.com

Interactive Data Table: Hypothetical UV Spectrophotometric Assay Parameters

| Parameter | Value |

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | ~254 nm (Hypothetical) |

| Concentration Range for Standard Curve | 1 - 20 µg/mL |

| Path Length | 1 cm |

Q & A

Advanced Research Question

- Docking Studies (AutoDock Vina) : Predict binding modes to receptors (e.g., NMDA or opioid receptors) using crystal structures from the PDB .

- QM/MM Simulations : Analyze electronic interactions (e.g., charge transfer between the carboxylic acid and catalytic lysine residues) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes for designed derivatives, guiding SAR optimization .

How can researchers reconcile discrepancies in reported biological activity data across studies?

Advanced Research Question

Contradictions often arise from variations in:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters ionization states; validate using standardized protocols (e.g., NIH Assay Guidance Manual) .

- Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. SH-SY5Y) require normalization to housekeeping genes .

- Compound Purity : HPLC purity thresholds (>98%) and stereochemical integrity must be confirmed to avoid false negatives/positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.